molecular formula C32H43ClN2O9 B1665512 Maytansinol butyrate CAS No. 66547-09-9

Maytansinol butyrate

Cat. No.: B1665512
CAS No.: 66547-09-9
M. Wt: 635.1 g/mol
InChI Key: WLKHTIAFMSHJLG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Maytansinol butyrate, also known as ansamitocin P 3’, is an antibody-drug conjugate cytotoxin . It primarily targets antigen-positive cells for treating cancer . The compound’s primary target is the lysosomal membrane protein SLC46A3 . This protein is responsible for transporting noncleavable antibody maytansine conjugates from the lysosome to the cytoplasm .

Mode of Action

This compound interacts with its targets by inhibiting the assembly of microtubules . It binds to tubulin at the rhizoxin binding site . The monoclonal antibody in the compound binds specifically to a structure (usually a protein) occurring in a tumor, thus directing this compound into this tumor .

Biochemical Pathways

The compound affects the acetyl-coenzyme A (CoA) pathway and the lysine pathway . These pathways are associated with the production of butyrate . The acetyl-CoA pathway is the most prevalent, followed by the lysine pathway .

Pharmacokinetics

This compound, as part of an antibody-drug conjugate (ADC), undergoes biotransformations in circulation . After internalization, ADCs with noncleavable linkers are catabolized to amino acid-linker-warheads within the lysosome, which then enter the cytoplasm .

Result of Action

The result of the action of this compound is the inhibition of microtubule assembly . This leads to the destabilization of microtubules, which are crucial for cell division and intracellular transport . As a result, the compound exhibits antitumor activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions used for the acylation reaction of maytansinol can significantly influence the formation of diverse products . Additionally, the compound’s action can be affected by the presence of other molecules in the environment, such as other drugs or substances .

Safety and Hazards

Maytansinol is a toxic compound. It is a moderate to severe irritant to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future research could focus on the attachment of specific fluorophores or chelators that could potentially serve as probes to study MT dynamics in vitro, while maytansinoid-based bivalent compounds could be designed to recruit specific proteins of interest .

Biochemical Analysis

Biochemical Properties

Maytansinol butyrate plays a significant role in biochemical reactions, particularly in its interaction with microtubules. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. This interaction disrupts the microtubule dynamics necessary for cell division, leading to cell cycle arrest and apoptosis . The compound also interacts with various enzymes and proteins involved in cell signaling pathways, such as kinases and phosphatases, further influencing cellular functions .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It primarily targets rapidly dividing cancer cells, causing mitotic arrest and subsequent cell death. The compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis . Additionally, this compound affects gene expression by modulating the activity of transcription factors and histone deacetylases, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to tubulin, which prevents the polymerization of microtubules. This inhibition disrupts the formation of the mitotic spindle, essential for chromosome segregation during cell division . The compound also induces the formation of tubulin aggregates, further impairing microtubule function . Additionally, this compound modulates gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that this compound maintains its cytotoxic effects on cancer cells over extended periods, although its potency may decrease slightly due to degradation . In vitro and in vivo studies have demonstrated that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, this compound can cause adverse effects such as weight loss, organ toxicity, and immunosuppression . Threshold effects have been observed, where a certain dosage is required to achieve significant antitumor activity without causing severe side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion . This compound also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and active transport mediated by specific transporters such as monocarboxylate transporter 1 (MCT-1) . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with microtubules and other cytoskeletal components . It can also be found in the nucleus, where it modulates gene expression by inhibiting histone deacetylases . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

Maytansinol butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of maytansinol, such as esters, ketones, and aldehydes .

Properties

IUPAC Name

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O9/c1-8-10-27(37)43-25-16-26(36)35(5)21-14-20(15-22(40-6)28(21)33)13-18(2)11-9-12-24(41-7)32(39)17-23(42-30(38)34-32)19(3)29-31(25,4)44-29/h9,11-12,14-15,19,23-25,29,39H,8,10,13,16-17H2,1-7H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKHTIAFMSHJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66547-09-9
Record name 2'-De(acetylmethylamino)-2'-methylmaytansine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Maytansinol butyrate and how does it exert its antitumor effects?

A1: this compound primarily targets tubulin, a protein crucial for microtubule formation. [] Microtubules are essential for various cellular processes, including cell division (mitosis). By binding to tubulin at a site distinct from other antimitotic agents like Vinblastine, this compound disrupts microtubule assembly and dynamics, ultimately leading to mitotic arrest and cell death. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do mention its chemical modifications and derivatives. For example, the synthesis of 3-epimaytansinoids from this compound is described, suggesting a complex structure with multiple modifiable sites. [] To obtain the precise molecular formula and weight, consult chemical databases or the original research articles describing its isolation and characterization.

Q3: How do structural modifications of this compound impact its activity?

A4: Research indicates that even minor structural changes in this compound can significantly affect its biological activity. For example, hydroxylation at the C15, C26, or acyl moiety at the C3 position significantly reduces antitubulin activity, while demethylation at the -NCH3 group on C18 has a milder effect. [] This highlights the importance of the specific stereochemistry and functional groups present in the this compound molecule for its interaction with tubulin and its antitumor effects.

Q4: Have any analogs of this compound been synthesized and what are their characteristics?

A5: Yes, several semi-synthetic this compound analogs, particularly those with variations in the acyl group at the C3 position, have been synthesized and evaluated. [] Some analogs with straight-chain aliphatic acyl, cycloalkanecarbonyl, or phenylacetyl groups at C3, and those with 2-(N-acetyl-N-methyl)aminohexanoyl or (2-(N-acetyl-N-methyl)aminophenylpropionyl groups showed potent antitumor activity comparable to this compound. Notably, a phenylglycinate analog demonstrated a broader effective dose range against B16 melanoma and P388 leukemia in mice than this compound itself. []

Q5: Are there any natural compounds that share structural similarities with this compound and exhibit similar biological activity?

A6: Yes, Rhizoxin, a macrolide antibiotic, shares some structural similarities with this compound and also exhibits potent antitumor activity by inhibiting tubulin polymerization. [, , ] Interestingly, studies with Rhizoxin-resistant mutants of Aspergillus nidulans, which have a single amino acid alteration in their β-tubulin gene, show cross-resistance to this compound, suggesting that these compounds share a similar binding site on tubulin. [, ]

Q6: What is the origin of the "glycolate" unit incorporated into the structure of this compound during its biosynthesis?

A7: Research using isotope-labeled precursors indicates that the "glycolate" unit in this compound originates from 1,3-bisphosphoglycerate, not from hydroxypyruvate or TCA cycle intermediates. [] The C-1 of 1,3-bisphosphoglycerate becomes the thioester carbonyl group (and subsequently C-1 of the "glycolate" unit), while its C-3 is lost during Claisen condensation on the polyketide synthase (PKS) involved in its biosynthesis. []

Q7: What are the potential applications of this compound in medicine?

A9: Given its potent antitumor activity, this compound holds significant promise as a lead compound for developing novel anticancer therapeutics. [, , , ] Its ability to target tubulin and disrupt microtubule dynamics makes it an attractive candidate for targeting rapidly dividing cancer cells. []

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